

An In-depth Technical Guide to Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

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Compound of Interest

Compound Name: benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

Cat. No.: B112065

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 167757-45-1

Introduction

Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate is a heterocyclic organic compound featuring a piperidine core structure. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its prevalence in a wide array of biologically active molecules. The presence of the N-benzyl group and the 4-aminocarbonyl substituent provides opportunities for diverse chemical modifications and interactions with biological targets. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties and a proposed synthetic pathway.

Physicochemical Properties

A summary of the key physicochemical properties for **Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate** is presented below. These data are compiled from various chemical supplier databases.

Property	Value	Source
CAS Number	167757-45-1	Chemical Supplier Catalogs
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₃	Chemical Supplier Catalogs
Molecular Weight	262.31 g/mol	Chemical Supplier Catalogs
Melting Point	134-138 °C	Chemical Supplier Catalogs
Boiling Point	475.5±44.0 °C (Predicted)	Chemical Supplier Catalogs
Density	1.224±0.06 g/cm ³ (Predicted)	Chemical Supplier Catalogs
Appearance	White to off-white solid	Chemical Supplier Catalogs
Solubility	Information not available	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate** is not readily available in peer-reviewed literature, a potential synthetic route can be inferred from standard organic chemistry transformations. A logical approach would involve the amidation of the corresponding carboxylic acid.

Proposed Synthetic Pathway:

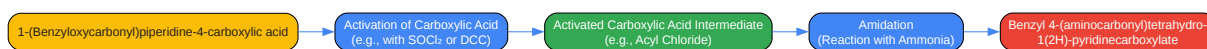
The synthesis would likely proceed via a two-step process starting from 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.

- **Activation of the Carboxylic Acid:** The carboxylic acid is first activated to facilitate nucleophilic attack by ammonia. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
- **Amidation:** The activated carboxylic acid is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the desired primary amide.

Illustrative Experimental Protocol (Hypothetical):

- Step 1: Activation with Thionyl Chloride
 - To a solution of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), thionyl chloride (1.1 to 1.5 equivalents) is added dropwise at 0 °C.
 - A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
 - The reaction mixture is stirred at room temperature for 1-3 hours, or until the reaction is complete as monitored by a suitable technique (e.g., thin-layer chromatography).
 - The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride.
- Step 2: Amidation
 - The crude acyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).
 - The solution is then added dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia, or ammonia gas is bubbled through the solution.
 - The reaction mixture is stirred for several hours at room temperature.
 - Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
 - The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to afford **Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate**.

Logical Flow of the Proposed Synthesis:



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